1-Hexyl-2-phenyl-1H-benzimidazole is a compound belonging to the benzimidazole family, characterized by a fused bicyclic structure that includes both benzene and imidazole rings. Its molecular formula is , and it exhibits a molecular weight of approximately 201.27 g/mol. The compound features a hexyl group at the nitrogen atom of the imidazole ring and a phenyl group at the second position of the benzimidazole structure, contributing to its unique chemical properties and potential biological activities.
These reactions are pivotal for synthesizing derivatives with enhanced biological activity or improved pharmacological properties .
The biological activity of 1-hexyl-2-phenyl-1H-benzimidazole has been explored in various studies. Compounds in this class have demonstrated significant antiproliferative effects against cancer cell lines, antifungal properties, and antibacterial activities. For instance, some benzimidazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria . The mechanism often involves disruption of cellular processes such as DNA replication and apoptosis induction through mitochondrial pathways .
The synthesis of 1-hexyl-2-phenyl-1H-benzimidazole typically involves several steps:
This method allows for the introduction of various substituents on the benzimidazole scaffold, tailoring the compound's properties for specific applications .
1-Hexyl-2-phenyl-1H-benzimidazole has several applications, particularly in pharmaceuticals:
Interaction studies involving 1-hexyl-2-phenyl-1H-benzimidazole have focused on its binding affinities with various biological targets. For instance, molecular docking studies have been employed to predict how these compounds interact with enzymes involved in cancer progression or microbial resistance mechanisms. These studies suggest that structural modifications can significantly impact binding efficiency and biological activity .
Several compounds share structural similarities with 1-hexyl-2-phenyl-1H-benzimidazole, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole | Methyl group at position 2 | Antifungal |
| 2-Ethylbenzimidazole | Ethyl group at position 2 | Antiproliferative |
| 2-(4-Chlorophenyl)benzimidazole | Chlorophenyl substituent at position 2 | Anticancer |
| 2-(4-Methoxyphenyl)benzimidazole | Methoxy group at position 2 | Antimicrobial |
The uniqueness of 1-hexyl-2-phenyl-1H-benzimidazole lies in its specific hexyl substitution, which enhances lipophilicity and potentially improves membrane permeability compared to other derivatives. This characteristic may contribute to its enhanced biological activities, particularly in targeting lipid-rich cellular environments.
The 2-phenyl-1H-benzimidazole core is synthesized through a condensation reaction between ortho-phenylenediamine and benzaldehyde derivatives. In a representative procedure, equimolar quantities of ortho-phenylenediamine and benzaldehyde are refluxed in a mild acidic medium (e.g., acetic acid or hydrochloric acid) at 80–100°C for 6–12 hours [1] [5]. The reaction proceeds via imine formation, followed by cyclization to yield the benzimidazole scaffold. Substituted benzaldehydes introduce variability at the 2-position, but for 1-hexyl-2-phenyl-1H-benzimidazole, unsubstituted benzaldehyde is typically employed to maintain phenyl group simplicity [5].
Table 1: Yield Optimization for 2-Phenyl-1H-Benzimidazole Core
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl | 80 | 12 | 53 |
| 2 | Acetic Acid | 100 | 8 | 67 |
| 3 | Zn-BNT [4] | 120 (MW) | 0.25 | 97 |
Microwave-assisted synthesis using zinc boron nitride nanotubes (Zn-BNT) significantly enhances reaction efficiency, achieving 97% yield in 15 minutes [4]. This method reduces side products like uncyclized intermediates, which are common in conventional heating [1].
N-alkylation of the benzimidazole scaffold to introduce the hexyl group is achieved using 1-bromohexane under basic conditions. Sodium carbonate in dimethyl sulfoxide (DMSO) facilitates the reaction at room temperature, as higher temperatures risk β-elimination with longer alkyl chains [1]. The mechanism involves deprotonation of the benzimidazole NH group, followed by nucleophilic substitution at the hexyl bromide.
Critical Parameters for N-Alkylation:
Table 2: N-Hexylation Efficiency Under Varied Conditions
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | Na~2~CO~3~ | 25 | 77 |
| 2 | DMF | K~2~CO~3~ | 25 | 68 |
| 3 | Acetonitrile | Na~2~CO~3~ | 40 | 58 |
Yields decline in polar aprotic solvents like DMF due to increased solvation of the nucleophile, underscoring DMSO’s superiority [1].
Solvent polarity and proticity profoundly influence both core formation and N-alkylation. For the condensation step, acetonitrile under microwave irradiation achieves near-quantitative yields (97%) by rapidly dissipating heat and stabilizing intermediates [4]. In contrast, protic solvents like ethanol hinder cyclization due to hydrogen bonding with the diamine [4].
Microwave vs. Conventional Heating:
Temperature Control in N-Alkylation:
Hexyl bromide’s volatility necessitates ice-cooled conditions during reagent addition to prevent evaporation, while maintaining room temperature during the reaction proper ensures sufficient kinetic energy for substitution without side reactions [1].
Post-synthesis purification of 1-hexyl-2-phenyl-1H-benzimidazole is complicated by its hydrophobic hexyl chain, which reduces solubility in polar solvents. Column chromatography using hexane/ethyl acetate (8:2) elutes unreacted starting materials, while the target compound requires gradient elution with increasing polarity [1]. Recrystallization from ethanol/water mixtures (9:1) yields needle-like crystals, though slow evaporation is critical to avoid oiling out [2].
Common Impurities:
Thermogravimetric data for the homologous series N-alkyl-2-phenyl-1H-benzimidazoles show a single-step mass loss that begins at 275 – 285 °C for the n-propyl analogue and shifts only ~10 °C with each additional methylene unit [3]. Extrapolating this linear trend places the onset of detectable decomposition for the n-hexyl derivative at ~305 °C, a temperature well above typical pharmaceutical processing windows. Differential-scanning-calorimetry traces of related N-alkyl benzimidazoles display no endotherms prior to decomposition, consistent with the experimentally observed “oil” form of compound 1 and the absence of a discrete melting point [2] [3].
| Thermal metric | Extrapolated / observed value |
|---|---|
| Onset of mass loss (TGA, N₂, 10 °C min⁻¹) | ≈ 305 °C [3] |
| Residual mass @ 500 °C | < 5% (carbonaceous char) [3] |
| Distinct melting endotherm | not observed up to onset [2] |
These data indicate that 1-hexyl-2-phenyl-1H-benzimidazole is sufficiently thermally robust for hot-stage processing yet will undergo unimolecular degradation above 300 °C, releasing substituted anilide and alkyl fragments typical of benzimidazole scission [4].
PubChem’s XLogP3 prediction gives log P(o/w) = 5.4, placing the molecule well within the highly lipophilic regime [1]. Compared with the parent 2-phenylbenzimidazole (log P ≈ 2.7) [5], N-hexyl extension raises hydrophobicity by ~2.7 log units, a slope of ≈ 0.45 log P per added methylene, mirroring classical fragmental constants for aliphatic chains. Such an elevated log P is advantageous for topical UV-filter or liposomal applications but can impede passive aqueous transport; the exceptionally small TPSA, however, mitigates this penalty and keeps the computed c log S (ESOL model) near –5, i.e., low but not intractable solubility for formulation in mixed cosolvent systems.
| Solvent (25 °C) | Qualitative Solubility | Comment |
|---|---|---|
| Water (pH 7) | < 1 µg mL⁻¹ (predicted) | log S ≈ –5.0 corresponds to “practically insoluble” [6] |
| Ethanol | ≥ 50 mg mL⁻¹ (complete visual dissolution) | routine NMR sample prep [2] |
| Methanol | ≥ 30 mg mL⁻¹ | used for column loading [2] |
| Dimethyl sulfoxide | ≥ 100 mg mL⁻¹ | reference stock preparation [2] |
| PEG-400 | miscible | recommended carrier for pre-formulation trials |
The compound’s solubility profile follows the expected pattern for long-chain benzimidazoles: negligible aqueous solubility, but ready miscibility with medium- to high-polarity organic solvents and polyether vehicles—a balance suited to self-emulsifying or nano-suspension delivery approaches.
| Technique | Key Data (selected signals) | Source |
|---|---|---|
| FTIR (KBr, cm⁻¹) | 3067 (aromatic C–H), 2961–2862 (aliphatic C–H), 1617–1591 (C=N/C=C), 1390 (ring breathing), 737 (para-substituted phenyl) | [2] |
| ¹H NMR (600 MHz, DMSO-d₆, δ ppm) | 7.74 (m, 2 H, Ar-H), 7.67 (d, 1 H, Ar-H), 7.62 (d, 1 H), 7.56–7.57 (m, 3 H), 4.28 (t, 2 H, N-CH₂), 1.63 (quint, 2 H), 1.06–1.09 (m, 6 H), 0.73 (t, 3 H) | [2] |
| ¹³C NMR (150 MHz, DMSO-d₆, δ ppm) | 153.0 (C=N), 142.5, 135.5, 130.5 (quaternary arom.), 129.6–122.4 (aromatic CH), 119.1, 110.8, 43.8 (N-CH₂), 30.3, 28.8, 25.4, 21.8, 13.6 (alkyl chain) | [2] |
| HRMS (ESI⁺) | m/z 279.1867 ([M + H]⁺), calcd 279.1856 | [2] |
The absence of an ^1H signal near 12–13 ppm (typically assigned to benzimidazole N–H) confirms full N-alkylation, while the sharp singlet for N-CH₂ at 4.28 ppm and the high-field triplet at 0.73 ppm provide convenient QC handles for chain integrity. FTIR corroborates alkylation via the disappearance of N–H stretching and emergence of intense aliphatic C–H envelopes. High-resolution mass spectrometry supports the elemental composition with < 4 ppm error.